3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
Description
3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride is a phenolic compound with a methylamino-methyl linker substituted at the 3-position of the phenol ring. This linker connects to a 1-ethylpyrazol-3-yl group, a five-membered heterocycle containing two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-16-7-6-12(15-16)10-14-9-11-4-3-5-13(17)8-11;/h3-8,14,17H,2,9-10H2,1H3;1H |
InChI Key |
JILZLDKKUQBTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of the ethylpyrazol and methylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table compares the molecular attributes of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride with structurally related compounds:
Analysis of Structural Differences
Core Backbone: The target compound and phenylephrine share a phenol core, but phenylephrine’s ethylamine side chain is replaced with a pyrazole-containing methylamino group in the target molecule. This substitution may alter receptor binding profiles, as pyrazoles often enhance selectivity for specific targets (e.g., GPCRs or ion channels) .
Functional Groups: The 1-ethylpyrazole group in the target compound introduces steric bulk and hydrogen-bonding capabilities, which could influence solubility and bioavailability compared to phenylephrine’s simpler methylamino-ethyl chain . The compound from features a hydroxycyclohexyl group, which may confer conformational rigidity and affect membrane permeability .
Pharmacological Implications: Phenylephrine’s α₁-adrenergic activity is attributed to its ethylamine side chain, which mimics endogenous catecholamines. The pyrazole modification in the target compound likely redirects activity toward other targets, such as histamine or serotonin receptors, given pyrazole’s prevalence in antihistamines (e.g., mentions chlorpheniramine, a pyridine derivative) . The absence of a hydroxyl group in the benzoate derivative () may reduce polar interactions critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
